molecular formula C12H22O9 B12525663 acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol CAS No. 676543-77-4

acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol

Cat. No.: B12525663
CAS No.: 676543-77-4
M. Wt: 310.30 g/mol
InChI Key: NTLMBZCFGLRQRP-UCOVVUBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol is a compound that combines the properties of acetic acid and a cyclohexene triol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexene triol is a cyclic alcohol with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol can be achieved through several methods. One common approach involves the reaction of cyclohexene with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The use of a catalyst, such as sulfuric acid or a metal catalyst, can enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The hydroxyl groups in the cyclohexene triol can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Cyclohexane-1,2,4-trione or cyclohexane-1,2,4-tricarboxylic acid.

    Reduction: Cyclohexane-1,2,4-triol.

    Substitution: Cyclohexane derivatives with various functional groups.

Scientific Research Applications

Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2,4-triol: A similar compound with three hydroxyl groups but without the acetic acid moiety.

    Cyclohexane-1,2,4-trione: An oxidized form of cyclohexane-1,2,4-triol.

    Cyclohexane-1,2,4-tricarboxylic acid: A carboxylated derivative of cyclohexane-1,2,4-triol.

Uniqueness

Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol is unique due to the presence of both acetic acid and cyclohexene triol components. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

676543-77-4

Molecular Formula

C12H22O9

Molecular Weight

310.30 g/mol

IUPAC Name

acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol

InChI

InChI=1S/C6H10O3.3C2H4O2/c7-4-1-2-5(8)6(9)3-4;3*1-2(3)4/h1-2,4-9H,3H2;3*1H3,(H,3,4)/t4-,5+,6+;;;/m1.../s1

InChI Key

NTLMBZCFGLRQRP-UCOVVUBWSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1[C@@H](C=C[C@@H]([C@H]1O)O)O

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1C(C=CC(C1O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.